2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Description
2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride (CAS: 1160261-45-9) is a quinoline derivative featuring a methoxy-substituted phenyl group at the 2-position of the quinoline core and methyl groups at the 7- and 8-positions. Its molecular formula is C₁₉H₁₆ClNO₂, with a molecular weight of 325.79 g/mol . As a carbonyl chloride, it is highly reactive, serving as a key intermediate in synthesizing amides, esters, and other derivatives through nucleophilic acyl substitution reactions .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11-8-9-13-15(19(20)22)10-16(21-18(13)12(11)2)14-6-4-5-7-17(14)23-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVDGGMKZJGXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically involves the following key stages:
- Formation of the quinoline core with methyl substituents at positions 7 and 8.
- Introduction of the 2-(2-methoxyphenyl) substituent at position 2 of the quinoline ring.
- Functionalization of the quinoline-4-position to introduce the carbonyl chloride group.
This approach often employs classical heterocyclic synthesis methods, palladium-catalyzed cross-coupling reactions, and acyl chloride formation techniques.
Synthesis of 7,8-Dimethylquinoline Core
The quinoline ring bearing methyl groups at the 7 and 8 positions can be synthesized via cyclization reactions starting from appropriately substituted anilines and aldehydes or ketones.
For example, 2-bromo-4-methylaniline can be cyclized with crotonaldehyde to form 8-bromo-2,6-dimethylquinoline , which serves as an intermediate for further functionalization.
Oxidation with selenium dioxide selectively converts methyl groups to aldehydes when necessary, preserving methyl substituents at specific positions.
Functionalization at the 4-Position: Formation of Carbonyl Chloride
The conversion of the quinoline-4-position to a carbonyl chloride (acyl chloride) is typically achieved by:
- Starting from the corresponding quinoline-4-carboxylic acid or quinoline-4-carboxaldehyde derivative.
- Treating with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions to convert the carboxylic acid to the acyl chloride.
This step requires careful control of moisture and reaction conditions to avoid hydrolysis or side reactions.
Example Preparation Method (Adapted from Related Quinoline Derivatives)
While direct literature on the exact compound is limited, analogous preparation methods from related quinoline derivatives provide a reliable framework:
| Step | Reaction Description | Conditions/Notes |
|---|---|---|
| 1 | Synthesis of 7,8-dimethylquinoline intermediate via cyclization of substituted aniline and aldehyde | Heating under reflux with acid catalyst; purification by recrystallization |
| 2 | Bromination at position 4 or 8 to introduce halogen for cross-coupling | Using N-bromosuccinimide (NBS) or similar brominating agents |
| 3 | Suzuki coupling of halogenated quinoline with 2-methoxyphenylboronic acid | Pd(dppf)Cl₂ catalyst, base (e.g., K₂CO₃), inert atmosphere, reflux in dry solvent |
| 4 | Oxidation of methyl group to carboxylic acid (if needed) | Selenium dioxide or KMnO₄ oxidation under controlled conditions |
| 5 | Conversion of carboxylic acid to acyl chloride | Reaction with thionyl chloride or oxalyl chloride in anhydrous solvent at low temperature |
| 6 | Purification of final product | Column chromatography or recrystallization from suitable solvents |
Research Findings and Yield Data
The Suzuki coupling step generally provides high yields (70-85%) for arylation of quinoline derivatives with methoxyphenylboronic acids.
The acyl chloride formation step typically proceeds with near-quantitative conversion under anhydrous conditions, but yields depend on purification efficiency.
Oxidation steps for methyl to carboxylic acid conversion can vary in yield (50-80%) depending on reagent and conditions.
Overall, the multi-step synthesis can achieve overall yields around 40-60% , depending on the efficiency of each step and purification methods.
Data Table: Summary of Key Reaction Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Expected Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Quinoline core synthesis | Cyclization of substituted aniline + aldehyde, acid catalyst, reflux | 70-80 | Purification by recrystallization |
| 2 | Halogenation | NBS or brominating agent, controlled temp | 80-90 | Position-selective bromination |
| 3 | Suzuki coupling | Pd(dppf)Cl₂, 2-methoxyphenylboronic acid, base, inert atmosphere | 75-85 | Key step for 2-(2-methoxyphenyl) introduction |
| 4 | Oxidation (methyl to acid) | Selenium dioxide or KMnO₄, mild conditions | 50-80 | Selective oxidation |
| 5 | Acyl chloride formation | Thionyl chloride or oxalyl chloride, anhydrous solvent | 90-95 | Requires moisture-free conditions |
| 6 | Purification | Chromatography or recrystallization | Variable | Final product purity critical |
Notes on Experimental Considerations
Inert atmosphere (nitrogen or argon) is critical during palladium-catalyzed cross-coupling to prevent catalyst deactivation.
Anhydrous solvents and reagents are necessary during the acyl chloride formation to avoid hydrolysis.
Temperature control during oxidation and halogenation steps ensures selectivity and avoids overreaction.
Purification by recrystallization or chromatography is essential to isolate the compound in high purity, especially due to the sensitivity of acyl chlorides.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination of the quinoline derivative.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring.
Scientific Research Applications
Synthesis of Quinoline Derivatives
One of the primary applications of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is in the synthesis of other quinoline derivatives. It serves as an intermediate in the preparation of compounds that exhibit biological activity, particularly in the development of antitumor agents. For instance, derivatives synthesized from this compound have shown promise in inhibiting cancer cell proliferation due to their ability to interact with specific biological targets .
Antimicrobial Activity
Research indicates that quinoline derivatives possess significant antimicrobial properties. The compound has been tested for its efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. Studies have reported that modifications to the quinoline structure can enhance its activity against these pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has been implicated in anticancer research due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cell survival and proliferation. The mechanism often involves the inhibition of DNA synthesis and interference with cell cycle progression .
Case Study 1: Antitubercular Activity
A study conducted on various quinoline derivatives, including those synthesized from this compound, highlighted their effectiveness against Mycobacterium tuberculosis. The study utilized a modified agar dilution method to assess the minimum inhibitory concentrations (MICs) of these compounds. Results indicated that some derivatives exhibited MIC values as low as 1 μg/mL, showcasing their potential as effective antitubercular agents .
Case Study 2: Anticancer Research
In another research project focusing on cancer therapeutics, derivatives synthesized from this compound were evaluated for their cytotoxic effects on various cancer cell lines. The study revealed that certain modifications led to increased potency against breast and lung cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics. This suggests a promising avenue for developing new cancer treatments based on this quinoline framework .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Synthesis | Intermediate for creating diverse quinoline derivatives | Effective in producing compounds with enhanced biological activities |
| Antimicrobial | Active against resistant bacterial strains | Significant antimicrobial activity observed; potential for drug development |
| Anticancer | Induces apoptosis in cancer cells | Lower IC50 values compared to existing chemotherapeutics |
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations in Quinoline Carbonyl Chlorides
The compound belongs to a family of quinoline-4-carbonyl chlorides with substitutions on the phenyl ring and quinoline core. Key analogs include:
Electronic and Steric Effects
- 4-MeOPh: The para-methoxy group donates electron density via resonance, activating the carbonyl chloride for faster reactions . 3-MeOPh: The meta-position provides weaker electronic effects, balancing steric and electronic influences .
- Quinoline Core Substitutions: 7,8-Dimethyl (Target): Methyl groups at C7 and C8 may enhance steric protection of the carbonyl group, reducing unintended side reactions. 6,8-Dimethyl (Analogs): Methyl groups at C6 and C8 alter the compound’s solubility and crystal packing .
Biological Activity
2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 325.8 g/mol. It features a quinoline structure with a carbonyl chloride functional group at the 4-position and a methoxyphenyl substituent at the 2-position. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbonyl chloride group enhances its reactivity towards nucleophiles, allowing it to modulate enzyme activity or bind to receptors involved in various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes such as DNA gyrase, which is critical for bacterial DNA replication .
- DNA Interaction : Studies suggest that similar compounds can bind to DNA, affecting transcription and replication processes .
Antimicrobial Properties
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. For instance, modifications in the quinoline structure have led to the development of more potent antitubercular agents .
Anticancer Activity
Quinoline derivatives are also explored for their anticancer properties. The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation. For example, certain analogs have shown promising results in inhibiting growth in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through MTT assays .
Case Studies
- Antitubercular Activity : A study synthesized various quinoline derivatives and tested their efficacy against Mycobacterium tuberculosis. Among them, specific derivatives demonstrated IC50 values below 1 μM, indicating strong inhibitory potential against bacterial growth .
- Anticancer Evaluation : In vitro studies using MTT assays on HeLa cells revealed that quinoline derivatives could significantly reduce cell viability, with some compounds achieving over 70% inhibition at low concentrations .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Functional Groups | Notable Activities |
|---|---|---|
| This compound | Carbonyl chloride | Antimicrobial, Anticancer |
| 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | Carboxylic acid | Antimicrobial |
| 7-Methylquinoline-4-carboxylic acid | Carboxylic acid | Antimicrobial |
The presence of both methoxyphenyl and dimethylquinoline moieties in the target compound confers distinct chemical reactivity and biological activity compared to other derivatives.
Q & A
Q. Substituent Introduction :
- 2-Methoxyphenyl Group : Suzuki-Miyaura cross-coupling with 2-methoxyphenylboronic acid, using PdCl₂(PPh₃)₂ and K₂CO₃ in DMF .
- 7,8-Dimethyl Groups : Directed C–H functionalization or pre-functionalized starting materials.
Acyl Chloride Formation : Conversion of the quinoline-4-carboxylic acid intermediate to the carbonyl chloride using thionyl chloride (SOCl₂) under reflux, monitored by TLC (n-hexane/ethyl acetate, 8:2) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, quinoline protons at δ 7.5–9.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ peak for C₁₉H₁₇ClNO₃ at m/z 354.0872) .
- IR Spectroscopy : Identifies carbonyl chloride (C=O stretch ~1770 cm⁻¹) and methoxy groups .
- Elemental Analysis : Ensures purity (±0.4% deviation for C/H) .
Q. What purification techniques are recommended for intermediates in the synthesis?
- Methodological Answer :
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for polar intermediates .
- Crystallization : Ethyl acetate or ethanol recrystallization for final solids (e.g., yields >75% with melting points ~220–225°C) .
- Rotary Evaporation : Removes excess thionyl chloride after acylation .
Q. What are common functional group transformations involving the carbonyl chloride moiety?
- Methodological Answer :
- Amide Formation : React with amines (e.g., piperazine derivatives) in dry THF to form stable conjugates .
- Esterification : Alcohols in pyridine yield esters, useful for prodrug development.
Advanced Research Questions
Q. How can researchers address low yields in the final acylation step?
- Methodological Answer :
- Excess Reagent : Use 5x molar equivalents of SOCl₂ to drive the reaction .
- Solvent Choice : Anhydrous toluene minimizes side reactions (e.g., hydrolysis).
- Reaction Monitoring : TLC every 2 hours to optimize reflux duration (typically 6–8 hours) .
Q. What strategies optimize the introduction of the 2-methoxyphenyl group via cross-coupling?
- Methodological Answer :
- Catalyst Screening : PdCl₂(PPh₃)₂ with PCy₃ enhances coupling efficiency for sterically hindered boronic acids .
- Solvent/Base System : DMF with 2 M K₂CO₃ improves boronic acid solubility and reactivity .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 1–2 hours with comparable yields.
Q. How to resolve discrepancies between spectroscopic data and the expected structure?
- Methodological Answer :
- Multi-Technique Validation : Cross-check NMR (e.g., DEPT-135 for quaternary carbons) with HRMS .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected peaks.
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., 7,8-dimethyl positioning) .
Q. What are the challenges in achieving regioselective dimethylation at the 7,8-positions?
- Methodological Answer :
- Directed C–H Activation : Use Pd(OAc)₂ with directing groups (e.g., amides) to control methylation sites.
- Steric Effects : Bulky ligands (e.g., P(t-Bu)₃) prevent over-functionalization .
- Temperature Control : Low-temperature conditions (~0°C) reduce radical side reactions.
Q. How does the electronic nature of the methoxyphenyl substituent influence reactivity?
- Methodological Answer :
Q. What analytical methods detect trace impurities in the final product?
- Methodological Answer :
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (detection limit: 0.1% impurities) .
- Mass Spectrometry Imaging (MSI) : Localizes impurities in crystalline solids.
- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
